N,N'-Diisopropyl-tetramethylenediamine

Description

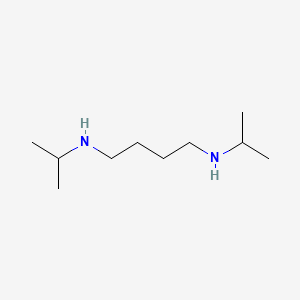

Chemical Identity and Nomenclature

This compound, also systematically known as N,N'-diisopropyl-1,4-butanediamine, represents a disubstituted derivative of tetramethylenediamine with the molecular formula C₁₀H₂₄N₂. The compound is characterized by two isopropyl groups attached to the terminal nitrogen atoms of a four-carbon alkyl chain backbone. According to chemical databases, this compound is registered under multiple Chemical Abstracts Service numbers, including 13901-39-8 and 32267-37-1, reflecting variations in nomenclature and registration practices.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention as N₁,N₄-di(propan-2-yl)butane-1,4-diamine, which clearly identifies the substitution pattern and carbon chain structure. Alternative names found in chemical literature include diisopropylputrescine, reflecting its relationship to the naturally occurring diamine putrescine, and 4-(diisopropylamino)butylamine, which describes the functional group arrangement. The compound has also been referenced in pharmaceutical contexts under the trade name Isoprin, indicating its potential biological activity.

The molecular weight of this compound is calculated as 172.31 grams per mole, with a precise molecular mass of 172.193949 atomic mass units. The compound exhibits a linear structure with a tetramethylene backbone, distinguishing it from shorter-chain ethylenediamine derivatives. The structural formula can be represented as (CH₃)₂CHNH(CH₂)₄NHCH(CH₃)₂, clearly showing the isopropyl substituents on both terminal nitrogen atoms.

Chemical databases have assigned specific identification codes to this compound for systematic cataloging and reference purposes. The compound appears in PubChem under CID 26326, with additional registry numbers including DTXSID20930279 for environmental and toxicological databases. The Beilstein reference number 1738864 provides access to historical chemical literature and synthesis methods for this compound.

Properties

CAS No. |

13901-39-8 |

|---|---|

Molecular Formula |

C10H24N2 |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

N',N'-di(propan-2-yl)butane-1,4-diamine |

InChI |

InChI=1S/C10H24N2/c1-9(2)12(10(3)4)8-6-5-7-11/h9-10H,5-8,11H2,1-4H3 |

InChI Key |

OWRQMOQBTYIJQC-UHFFFAOYSA-N |

SMILES |

CC(C)NCCCCNC(C)C |

Canonical SMILES |

CC(C)N(CCCCN)C(C)C |

Other CAS No. |

32267-37-1 |

Synonyms |

isoprin N,N'-diisopropyltetramethylendiamine |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Diisopropylamine acts as both a base and a nucleophile, attacking the electrophilic carbon of the dihalobutane. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80–100°C). Alkali metal carbonates (e.g., K₂CO₃) or hydroxides (e.g., NaOH) are employed to deprotonate the amine, enhancing its nucleophilicity. Potassium iodide (KI) is often added to catalyze halide exchange, improving reaction kinetics.

Example Protocol

-

Reactants : Diisopropylamine (2.2 equiv), 1,4-dibromobutane (1.0 equiv), K₂CO₃ (2.5 equiv), KI (2.0 equiv).

-

Solvent : DMF (anhydrous).

-

Workup : The mixture is diluted with ethyl ether, washed with water, and dried over Na₂SO₄.

-

Purification : Column chromatography (hexane/chloroform) yields the product as a pale yellow oil.

Yield Optimization and Challenges

-

Excess Amine : A 10–20% molar excess of diisopropylamine ensures complete di-alkylation and minimizes mono-alkylated byproducts.

-

Side Reactions : Quaternary ammonium salt formation is suppressed by avoiding excess dihalobutane and maintaining rigorous temperature control.

-

Solvent Choice : DMF enhances solubility of intermediates, while THF favors faster kinetics but requires longer reaction times.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes rate |

| Diisopropylamine Ratio | 2.2 equiv | Limits byproducts |

| Reaction Time | 6–8 hours | Balances conversion |

Reductive Amination of Putrescine

An alternative route involves reductive amination of putrescine (1,4-diaminobutane) with acetone. This method sequentially introduces isopropyl groups via imine intermediates, which are reduced to secondary amines.

Reaction Design

-

Imine Formation : Putrescine reacts with acetone in acidic conditions (e.g., acetic acid) to form bis-imine intermediates.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imines to N,N'-diisopropyl-tetramethylenediamine.

Example Protocol

-

Reactants : Putrescine (1.0 equiv), acetone (4.0 equiv), NaBH₃CN (2.2 equiv).

-

Solvent : Methanol/acetic acid (4:1 v/v).

-

Workup : Neutralization with NaOH, extraction with dichloromethane.

-

Purification : Distillation under reduced pressure (b.p. 120–125°C at 10 mmHg).

Limitations and Adjustments

-

Steric Hindrance : The second alkylation step is slower due to steric bulk, necessitating excess acetone.

-

pH Sensitivity : Maintaining a pH of 5–6 is critical to prevent premature reduction of acetone.

Comparative Analysis of Methods

Efficiency and Scalability

-

Alkylation Method : Higher yields (70–80%) and scalability to multigram quantities make this the preferred industrial route.

-

Reductive Amination : Lower yields (50–60%) but advantageous for lab-scale synthesis due to milder conditions.

Spectroscopic Characterization

Successful synthesis is confirmed via:

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: N,N’-Diisopropyl-tetramethylenediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: N-substituted derivatives of N,N’-Diisopropyl-tetramethylenediamine.

Scientific Research Applications

Applications in Organic Synthesis

-

Catalyst in Polymerization Reactions :

- N,N'-Diisopropyl-tetramethylenediamine serves as a catalyst in the polymerization of various monomers, facilitating the formation of polyacrylamide gels. This application is crucial for the development of biomolecular analysis systems, as highlighted in recent studies that explore its role in enhancing gel properties for improved analytical performance .

- Ligand for Metal Complexes :

- Photoinduced Reactions :

Applications in Material Science

- Modification of Zeolites :

- Hydrogel Adhesion Systems :

Case Study 1: Polyacrylamide Gels

- Research Focus : The use of this compound in the polymerization process.

- Findings : The study demonstrated that the compound significantly enhances the mechanical properties and stability of polyacrylamide gels used in biomolecular assays .

Case Study 2: Copper Complexes

- Research Focus : Coordination geometry and electronic nature of copper complexes.

- Findings : The research revealed that this compound influences the reactivity and selectivity of copper-catalyzed reactions, providing insights into the design of more efficient catalytic systems .

Data Summary Table

Mechanism of Action

The mechanism of action of N,N’-Diisopropyl-tetramethylenediamine involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can form coordination complexes with metal ions, facilitating various catalytic processes. The compound can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions, leading to its biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Key Properties |

|---|---|---|---|---|---|

| N,N'-Diisopropylethylenediamine | C₈H₂₀N₂ | 144.26 | 4013-94-9 | Diisopropyl | High steric bulk; moderate basicity |

| Ethylenediamine (unsubstituted) | C₂H₈N₂ | 60.10 | 107-15-3 | None | High basicity; small and reactive |

| Ethylenediamine-N,N,N',N'-tetraacetic Acid (EDTA) | C₁₀H₁₆N₂O₈ | 292.24 | 60-00-4 | Four acetic acid groups | Chelating agent; water-soluble |

| N,N,N',N'–Tetramethyl-p-phenylenediamine dihydrochloride | C₁₀H₁₆N₂·2HCl | 237.17 | 637-01-4 | Tetramethyl, aromatic | Redox indicator; polar |

| Tetrahydroxypropylethylenediamine (Quadrol) | C₁₄H₃₂N₂O₄ | 292.42 | 102-60-3 | Four hydroxypropyl | Hydrophilic; polymer crosslinker |

| N,N'-Dibenzylethylenediamine | C₁₆H₂₀N₂ | 240.34 | 140-50-1 | Dibenzyl | Lipophilic; penicillin salt former |

Research Findings and Industrial Relevance

- Catalysis : Diisopropylethylenediamine’s steric profile facilitates enantioselective catalysis in drug synthesis, outperforming less hindered analogs like ethylenediamine .

- Drug Delivery : Dibenzylethylenediamine’s lipophilicity contrasts with Quadrol’s hydrophilicity, demonstrating how substituents tailor compounds for specific delivery mechanisms .

- Environmental Persistence : EDTA’s poor biodegradability raises ecological concerns, whereas diisopropylethylenediamine’s smaller size may reduce environmental persistence .

Biological Activity

N,N'-Diisopropyl-tetramethylenediamine (DPTD) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and coordination chemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, applications in drug discovery, and relevant research findings.

DPTD, with the molecular formula , is characterized by its structure featuring two isopropyl groups and a tetramethylene backbone. This unique configuration contributes to its biological interactions and functional versatility.

Mechanisms of Biological Activity

- Ligand Properties : DPTD acts as a multidentate ligand capable of coordinating with various metal ions. Its ability to form stable complexes enhances its potential use in catalysis and drug delivery systems .

- Drug Target Interactions : The efficacy of DPTD in biological systems is largely determined by its affinity for specific protein targets. Studies have shown that DPTD can interact with proteins involved in critical cellular processes, potentially leading to therapeutic effects or toxicity depending on the context .

- Antioxidant Activity : Preliminary studies suggest that DPTD exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models .

In Vitro Studies

- Cell Viability Assays : Research involving various cell lines has demonstrated that DPTD can influence cell viability. Concentration-dependent effects were observed, indicating potential cytotoxicity at higher doses while promoting cell survival at lower concentrations .

- Mechanistic Insights : Investigations into the mechanism of action revealed that DPTD may modulate signaling pathways related to apoptosis and cell proliferation. This modulation could be beneficial in cancer therapy, where controlling cell growth is crucial .

Case Studies

- Cancer Research : A study highlighted the potential of DPTD as a therapeutic agent in breast cancer models, where it was found to induce apoptosis through caspase activation pathways. The compound's ability to enhance the efficacy of existing chemotherapeutics was also noted .

- Neuroprotective Effects : Another case study explored the neuroprotective properties of DPTD in models of neurodegeneration. It was shown to reduce neuronal death and improve cognitive function in animal models subjected to oxidative stress .

Data Summary

The following table summarizes key findings from various studies on the biological activity of DPTD:

Q & A

Q. What are the established synthetic routes for N,N'-Diisopropyl-tetramethylenediamine, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation of tetramethylenediamine with isopropyl halides or through reductive amination of ketones with diamine precursors. Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of isopropyl groups to amine hydrogens significantly affect yield. For example, excess isopropyl bromide in alkaline conditions can improve substitution efficiency but may lead to over-alkylation byproducts. Purification often involves fractional distillation or column chromatography .

Q. How can the purity and structural integrity of this diamine be validated in synthetic workflows?

Analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., isopropyl CH₃ groups at δ ~1.0–1.2 ppm) and backbone structure.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₂₄N₂, theoretical MW 172.31 g/mol).

- Titration : Non-aqueous acid-base titration to quantify amine content, ensuring minimal residual reactants .

Advanced Research Questions

Q. How do steric effects from the isopropyl groups influence the compound’s coordination chemistry and catalytic applications?

The bulky isopropyl substituents create steric hindrance, limiting ligand accessibility in metal complexes. For example, in palladium-catalyzed cross-coupling reactions, this diamine may form less stable complexes compared to smaller analogs like TMEDA (N,N,N',N'-tetramethylethylenediamine), reducing catalytic turnover. Computational studies (DFT) can model metal-ligand bond distances and electronic effects, while experimental validation via X-ray crystallography (as seen in related diamines ) provides structural insights. Comparative kinetic studies with methyl- vs. isopropyl-substituted ligands are recommended .

Q. What experimental strategies resolve contradictions in reported toxicity data for diamines with varying substituents?

Discrepancies in toxicity (e.g., high vs. moderate toxicity in structurally similar diamines ) require:

- In vitro assays : Cytotoxicity screening (e.g., MTT assays) using standardized cell lines to assess acute toxicity.

- Metabolic profiling : LC-MS to identify reactive metabolites (e.g., oxidation products) that may contribute to toxicity.

- Comparative structure-activity relationship (SAR) studies : Correlating substituent bulk (e.g., isopropyl vs. methyl) with membrane permeability and enzymatic interactions .

Q. How can the compound’s role in modifying biomolecules be optimized for drug delivery systems?

Methodological approaches include:

- Surface functionalization : Covalent conjugation via carbodiimide chemistry to attach the diamine to polymeric nanoparticles, enhancing cellular uptake.

- pH-responsive behavior : Evaluate protonation states (pKa ~8–10 for tertiary amines) to design stimuli-responsive carriers.

- Biodistribution studies : Radiolabeling (e.g., ¹⁴C-tagged diamine) to track in vivo pharmacokinetics .

Methodological Challenges and Solutions

Q. How to mitigate side reactions during this compound synthesis?

Q. What advanced techniques characterize its interaction with biological macromolecules?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity with proteins or DNA.

- Circular dichroism (CD) : Detect conformational changes in enzymes upon diamine binding.

- Molecular docking simulations : Predict binding sites using software like AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.